Gloriosine
Overview
Description
Gloriosine is a chemical compound and a derivative of colchicine . It is a predominant metabolite of Gloriosa superba, a highly poisonous plant . The toxicity of Gloriosa superba is due to the anti-mitotic effects of constituents such as colchicine and this compound on rapidly proliferating cells .
Synthesis Analysis
This compound is widely obtained from Gloriosa superba roots . Despite having remarkable anticancer potential, this compound is yet to be investigated for its pharmacological effects .
Molecular Structure Analysis
This compound has a molecular formula of C21H23NO6 . It shares chemical properties with colchicine . The microtubule-binding affinity of this compound at the colchicine binding site (CBS) has been analyzed using an in silico-in vivo approach .
Chemical Reactions Analysis
This compound shares chemical properties with colchicine . It has been found to have microtubule-targeting properties similar to colchicine . The in silico docking of this compound showed a binding score of (-) 7.5 kcal/Mol towards β-tubulin at CBS .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C21H23NO6, an average mass of 385.410 Da, and a monoisotopic mass of 385.152527 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 715.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .
Scientific Research Applications
Subheading Anticancer Applications of Gloriosine
This compound, a colchicine-like natural product from Gloriosa superba roots, shows significant antiproliferative activity against various human cancer cell lines, displaying selective effectiveness with IC50 values ranging from 32.61 to 100.28 nM. It induces apoptosis in cancer cells and inhibits cell migration, making it a potential lead for anticancer drug discovery (Goel et al., 2022).
Gloriosa Superba: A Medicinal Plant
Subheading Medicinal Uses and Biological Activities
Gloriosa superba, the source of this compound, is used in traditional medicine for treating various ailments like arthritis, gout, and skin diseases. Its bioactive compounds, including this compound, have been studied for their medicinal properties and potential in treating diseases (Jana & Shekhawat, 2011).
Chromatographic Studies on this compound
Subheading Quantification and Recovery of this compound
Advanced chromatographic methods have been developed for the quantification of this compound in Gloriosa superba, aiding in the identification of elite chemotypes for medicinal and commercial purposes. These methods provide precise and accurate quantification of this compound, crucial for phytopharmaceutical applications (Misra et al., 2017).
Analgesic and Anti-inflammatory Properties
Subheading Pharmacological Activities of this compound
Gloriosa superba extracts, containing this compound, demonstrate significant analgesic and anti-inflammatory activities. These properties highlight the potential of this compound in developing treatments for pain and inflammation-related disorders (John et al., 2009).
Comparative Pharmacognostical Evaluation
Subheading this compound in Different Gloriosa Species
Comparative studies on different species of Gloriosa show significant variation in this compound content, suggesting the presence of specific chemotypes with distinct medicinal properties. This variation is crucial for identifying potential sources of this compound for therapeutic applications (Misra et al., 2022).
Mechanism of Action
Target of Action
Gloriosine, a predominant metabolite of Gloriosa superba L., primarily targets microtubules . It shares chemical properties with colchicine and has a strong affinity for β-tubulin at the colchicine binding site (CBS) . Cells with high turnover and high metabolic rate such as intestinal epithelium, hair follicle, and bone marrow cells are highly susceptible to the effects of this compound .
Mode of Action
This compound interacts with its target, β-tubulin, at the CBS, similar to colchicine . This interaction leads to the inhibition of microtubule polymerization, thereby arresting mitosis in metaphase . The in silico docking of this compound showed a binding score of (-) 7.5 kcal/Mol towards β-tubulin at CBS .
Biochemical Pathways
This compound affects the Autophagy/Hippo signaling pathway . It retains the YAP protein in the cytoplasm, inhibiting YAP localization into the nucleus, which suppresses the expression of downstream target genes . This inhibition of YAP localization suppresses the AKT/mTOR pathway, leading to the activation of autophagy-dependent cell death .
Pharmacokinetics
The ADMET profile of this compound is in accordance with Lipinski’s rule of five . It belongs to class II toxicity with an LD50 value of 6 mg/kg . .
Result of Action
This compound induces abnormalities in cell division, such as condensed chromosomes in C-metaphase and an enlarged nucleus with increased nuclear material . It leads to G2/M cell cycle arrest and exhibits high antiproliferative activity, i.e., 63.94% cell viability at a low concentration (0.0004 mg/ml) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXDWASQCHADG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225057 | |
Record name | N-Deacetyl-N-formylcolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-12-3 | |
Record name | N-Deacetyl-N-formylcolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7411-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Deacetyl-N-formylcolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gloriosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Deacetyl-N-formylcolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Deacetyl-N-formylcolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLORIOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02803H7OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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